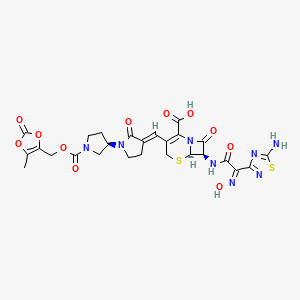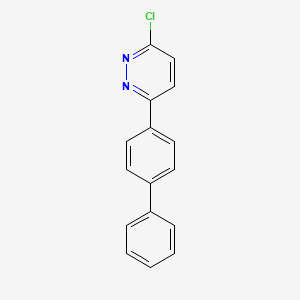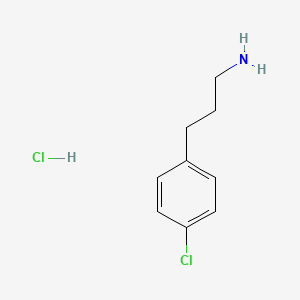
2-(2-Methoxyphenyl)-2-morpholinoacetonitrile
説明
Phenolic compounds, such as 2-Methoxyphenyl isothiocyanate , are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-2-morpholinoacetonitrile” were not found, similar compounds like 2-Methoxyphenyl isothiocyanate and 2-Methoxy-4-methylphenol have been synthesized and studied.Molecular Structure Analysis
The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. For example, the structure of 2-Methoxyphenyl isothiocyanate includes a methoxy group (OCH3) and an isothiocyanate group (NCS) attached to a phenyl ring .Physical and Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, density, solubility, and reactivity. For example, 2-Methoxyphenyl isothiocyanate has a density of 1.196 g/mL at 25 °C .科学的研究の応用
Degradation Study and Chromatographic Analysis
- Varynskyi and Kaplaushenko (2019) conducted a force degradation study on a closely related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, to confirm the selectivity of the active pharmaceutical ingredient (API) and impurity determination method. This study involved the use of advanced chromatographic techniques and mass spectrometry, focusing on the stability of the API under various stress factors such as acid, alkali, H2O2, temperature, and UV radiation (Varynskyi & Kaplaushenko, 2019).
Synthesis Processes
- Tan Bin (2011) reported on the synthesis of a compound structurally similar to 2-(2-Methoxyphenyl)-2-morpholinoacetonitrile, 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride. This synthesis was achieved through a cyclization reaction, reduction, and acidification, highlighting the synthetic versatility of these types of compounds (Tan Bin, 2011).
Computational Studies for Corrosion Inhibition
- Erdogan et al. (2017) conducted a computational study on novel quinoline derivatives, including compounds with a 4-methoxyphenyl group similar to the one . These derivatives were analyzed for their corrosion inhibition properties on iron, using quantum chemical and molecular dynamics simulations. This research demonstrates the potential application of such compounds in material science, particularly in protecting metals from corrosion (Erdogan et al., 2017).
Chemosensors Development
- Shally et al. (2020) developed novel chemosensors using compounds structurally related to this compound. These chemosensors were designed for the selective identification of toxic Pd2+ ions. This study underscores the potential use of such compounds in environmental monitoring and analytical chemistry (Shally et al., 2020).
Metabolism Studies
- A metabolism study conducted by Varynskyi and Kaplaushenko (2020) on a related compound, morpholinium 2-(4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, revealed insights into the biotransformation and metabolic pathways of these types of chemicals. Such studies are crucial in understanding the pharmacokinetics and pharmacodynamics of related pharmaceutical compounds (Varynskyi & Kaplaushenko, 2020).
Safety and Hazards
特性
IUPAC Name |
2-(2-methoxyphenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-13-5-3-2-4-11(13)12(10-14)15-6-8-17-9-7-15/h2-5,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTIBMMUBUEJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)
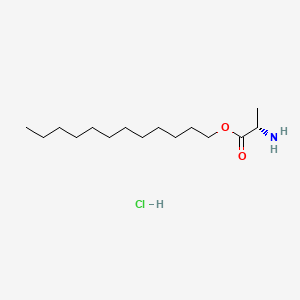
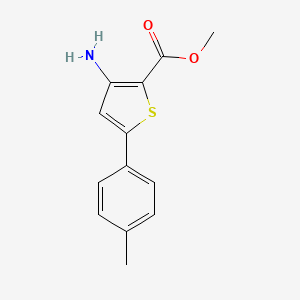
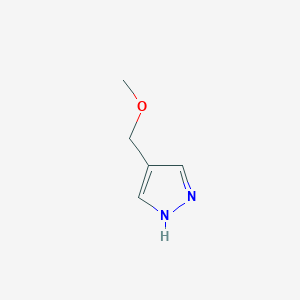
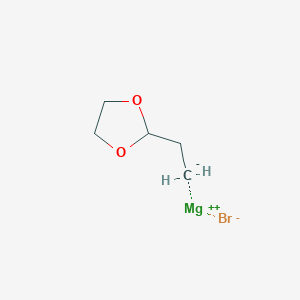
![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132719.png)
![4,9-dimethoxy-7-(pentafluoroethyl)-5H-furo[3,2-g]chromen-5-one](/img/structure/B3132731.png)
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)
